1-[3-(Dimethylamino)propyl]-5-oxopyrrolidine-3-carboxylic acid
Description
Properties
IUPAC Name |
1-[3-(dimethylamino)propyl]-5-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3/c1-11(2)4-3-5-12-7-8(10(14)15)6-9(12)13/h8H,3-7H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUPFIGLSLOVQLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1CC(CC1=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00916455 | |
| Record name | 1-[3-(Dimethylamino)propyl]-5-oxopyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00916455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94108-46-0 | |
| Record name | 1-[3-(Dimethylamino)propyl]-2-oxo-4-pyrrolidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94108-46-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-(Dimethylamino)propyl)-5-oxopyrrolidine-3-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094108460 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[3-(Dimethylamino)propyl]-5-oxopyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00916455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[3-(dimethylamino)propyl]-5-oxopyrrolidine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.093.036 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 1-[3-(Dimethylamino)propyl]-5-oxopyrrolidine-3-carboxylic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3BS7YLC9P6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Michael Addition-Cyclization Strategy
This method, adapted from the synthesis of analogous pyrrolidine derivatives, involves a Michael addition between nitroalkanes and acrylate esters, followed by cyclization. For example:
- Nitropropane-Acrylate Condensation :
- Reductive Cyclization :
Itaconic Acid-Based Cyclization
An alternative route starts with itaconic acid and amines, as demonstrated in the synthesis of substituted pyrrolidones:
- Step 1 : Itaconic acid reacts with 2-aminophenol under acidic conditions to form 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid.
- Step 2 : Chlorination with HCl and hydrogen peroxide introduces dichloro substituents, showcasing adaptability for functionalization.
Introduction of the 3-(Dimethylamino)propyl Side Chain
The nitrogen atom at position 1 of the pyrrolidone ring is alkylated with 3-(dimethylamino)propyl halides. This step requires careful control to avoid over-alkylation.
Alkylation Protocol
Alternative Amine Coupling Strategies
- Carbodiimide-Mediated Coupling :
Carboxylic Acid Deprotection
The final step involves hydrolyzing the ester-protected intermediate to the free carboxylic acid.
Acidic Hydrolysis
Basic Hydrolysis
- Conditions : 2 M NaOH in methanol/water (1:1), room temperature for 12 hours.
- Workup : Neutralization with HCl, followed by recrystallization from ethanol/water.
Synthetic Route Comparison
Method B offers higher overall yields due to robust cyclization steps, whereas Method A’s low yield stems from reductive limitations.
Characterization and Validation
Challenges and Mitigation Strategies
- Di-Alkylation Byproducts :
- Ester Hydrolysis Side Reactions :
- Purity Optimization :
- Recrystallization from ethanol/water (7:3) achieves >95% purity.
Chemical Reactions Analysis
Types of Reactions: 1-[3-(Dimethylamino)propyl]-5-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group into an alcohol.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction.
Substitution Reagents: Alkyl halides or acyl chlorides for nucleophilic substitution.
Major Products:
Oxidation Products: N-oxides.
Reduction Products: Alcohol derivatives.
Substitution Products: Various substituted pyrrolidine derivatives.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
1-[3-(Dimethylamino)propyl]-5-oxopyrrolidine-3-carboxylic acid serves as an intermediate in the synthesis of pharmaceutical compounds. Its structure facilitates the development of drugs targeting various diseases, particularly in oncology and neurology.
- Antitumor Activity : Research indicates that derivatives of this compound exhibit significant antitumor effects. For example, related compounds have shown IC values ranging from 0.45 to 5.08 μM against several human cancer cell lines, outperforming established inhibitors like Sunitinib .
- Neurotransmission Modulation : The compound may influence neurotransmitter receptors, particularly in dopaminergic pathways, which is crucial for developing treatments for neurodegenerative diseases and mood disorders .
2. Biochemical Research
The compound is utilized in biochemical assays to study enzyme inhibition and receptor binding.
- Enzyme Inhibition Studies : It can bind to the active sites of enzymes, preventing substrate binding and catalytic activity, thus serving as a valuable tool for understanding enzyme mechanisms .
- Receptor Interaction Studies : Its ability to modulate receptor activity can provide insights into signal transduction pathways involved in various physiological processes .
Industrial Applications
1-[3-(Dimethylamino)propyl]-5-oxopyrrolidine-3-carboxylic acid is also used in the production of specialty chemicals and as a reagent in various chemical processes.
- Production Methods : In industrial settings, the synthesis involves optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization, distillation, or chromatography are employed for purification .
Case Studies
Several studies have explored the biological activity of related compounds:
- Anticancer Efficacy : In vitro studies demonstrated that derivatives based on this compound's structure showed enhanced potency against various cancer cell lines compared to established treatments .
- Neuropharmacology : Research has identified potential interactions with dopamine receptors, suggesting implications for treating conditions like Parkinson's disease and depression .
Mechanism of Action
The mechanism of action of 1-[3-(Dimethylamino)propyl]-5-oxopyrrolidine-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the carboxylic acid group can form covalent bonds with active site residues in enzymes. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Modifications and Physicochemical Properties
The following table summarizes structural differences and key properties of analogous compounds:
Key Observations :
- Molecular Weight: The target compound has a higher molecular weight than analogs with smaller substituents (e.g., cyclopropyl, allyl) due to the dimethylaminopropyl chain .
Antioxidant Activity
- 1-(5-Chloro-2-hydroxyphenyl) Derivatives : Exhibited 1.5× higher antioxidant activity than ascorbic acid in DPPH radical scavenging assays. The hydroxyl and chloro groups on the phenyl ring likely contribute to radical stabilization .
- Target Compound: No direct antioxidant data is available. Its dimethylaminopropyl group may instead facilitate applications in drug delivery or as a coupling reagent (similar to EDC derivatives in peptide synthesis) .
Biological Activity
1-[3-(Dimethylamino)propyl]-5-oxopyrrolidine-3-carboxylic acid, also known by its CAS number 94108-46-0, is an organic compound that has garnered attention for its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article reviews the synthesis, biological activity, and research findings related to this compound, supported by data tables and case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Chemical Formula | C₁₀H₁₈N₂O₃ |
| Molecular Weight | 214.26 g/mol |
| IUPAC Name | 1-[3-(dimethylamino)propyl]-5-oxopyrrolidine-3-carboxylic acid |
| Appearance | Powder |
| Boiling Point | 391.2 °C |
| Density | 1.171 g/cm³ |
Anticancer Activity
Recent studies have demonstrated that derivatives of 5-oxopyrrolidine, including 1-[3-(dimethylamino)propyl]-5-oxopyrrolidine-3-carboxylic acid, exhibit significant anticancer properties. In vitro assays using A549 human lung adenocarcinoma cells revealed that certain derivatives can reduce cell viability significantly.
Key Findings:
- Compound treatment reduced A549 cell viability by up to 63.4% compared to untreated controls (p < 0.05) .
- The presence of specific substituents on the phenyl ring enhanced anticancer activity; for instance, a derivative with a 3,5-dichloro substitution reduced cell viability to 21.2% .
Table: Anticancer Activity of Selected Compounds
| Compound ID | Viability (%) | p-value |
|---|---|---|
| Control | 100 | - |
| Compound A | 63.4 | <0.05 |
| Compound B | 21.2 | <0.001 |
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored against multidrug-resistant pathogens. Screening against various strains of Staphylococcus aureus and other Gram-positive bacteria showed promising results.
Key Findings:
- The compound exhibited selective antimicrobial activity against resistant strains, indicating its potential as a lead compound for developing new antibiotics .
Table: Antimicrobial Activity Against Multidrug-Resistant Strains
| Pathogen | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | >128 | No activity |
| Klebsiella pneumoniae | <64 | Active |
| Escherichia coli | <32 | Active |
Case Studies
A study focusing on the structure-activity relationship (SAR) of various derivatives highlighted the importance of specific functional groups in enhancing biological activity. Compounds with free amino groups showed more potent anticancer effects compared to those with acetylamino fragments .
Example Case Study
In a comparative analysis of several derivatives:
Q & A
Basic: What are the established synthetic routes for 1-[3-(Dimethylamino)propyl]-5-oxopyrrolidine-3-carboxylic acid, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions starting with pyrrolidone derivatives. For example, a related compound, 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid, was synthesized via condensation of 2,4-difluoroaniline with itaconic acid under reflux, followed by esterification using catalytic sulfuric acid . Adapting this method, the dimethylaminopropyl group can be introduced via nucleophilic substitution or alkylation. Key factors include:
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.
- Catalysts : Acidic conditions (e.g., H₂SO₄) promote esterification .
- Temperature : Reflux conditions (~100–120°C) improve reaction rates but may require inert atmospheres to avoid side reactions.
Yield optimization requires monitoring intermediates via TLC or HPLC.
Basic: What spectroscopic methods are most effective for characterizing this compound?
- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., dimethylamino protons at δ ~2.2–2.5 ppm; carbonyl groups at δ ~170–180 ppm). Diastereomeric mixtures may split signals, requiring advanced techniques like COSY or NOESY .
- X-ray crystallography : Resolves stereochemistry and confirms the 5-oxopyrrolidine ring conformation, as demonstrated for structurally similar methyl 3-aryl-5-oxopyrrolidine-2-carboxylates .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (C₁₀H₁₆N₂O₃: theoretical 212.12 g/mol) and fragmentation patterns.
Advanced: How can diastereoselectivity be achieved during synthesis?
Diastereoselective synthesis often relies on chiral auxiliaries or asymmetric catalysis. For example, methyl 3-aryl-5-oxopyrrolidine-2-carboxylates were synthesized with >90% diastereomeric excess using stereocontrolled cycloadditions or kinetic resolution . Key strategies:
- Chiral catalysts : Proline-derived organocatalysts can induce asymmetry during ring closure.
- Steric effects : Bulky substituents on the pyrrolidine nitrogen (e.g., benzyl groups) bias ring conformation .
- Temperature control : Lower temperatures favor kinetic control, reducing racemization .
Advanced: What mechanisms explain the compound’s reactivity in nucleophilic or electrophilic environments?
The 5-oxopyrrolidine ring exhibits dual reactivity:
- Nucleophilic sites : The tertiary nitrogen (dimethylamino group) participates in alkylation or acylation.
- Electrophilic sites : The ketone (C5) undergoes condensation (e.g., with hydrazines to form hydrazones) .
Acidic conditions protonate the carbonyl, enhancing electrophilicity for nucleophilic attack. Computational studies (e.g., DFT) can model charge distribution and predict regioselectivity .
Advanced: How do structural modifications impact biological activity or binding affinity?
Structure-activity relationship (SAR) studies on similar compounds (e.g., 5-oxopyrrolidine-3-carboxylic acid derivatives) reveal:
- Substituent effects : Aromatic groups at C3 enhance enzyme inhibition (e.g., kinase targets), while polar groups improve solubility .
- Conformational rigidity : The 5-oxo group restricts ring puckering, optimizing binding pockets .
- Pharmacokinetics : The dimethylamino group increases lipophilicity, affecting membrane permeability .
Methodological: How to resolve contradictions in reported spectroscopic data or reaction yields?
- Reproducibility checks : Validate purity of starting materials (e.g., via elemental analysis) .
- Parameter optimization : Adjust solvent ratios (e.g., aqueous vs. organic phases) or catalyst loading .
- Cross-validation : Compare NMR data with structurally validated analogs (e.g., 1-benzyl-5-oxopyrrolidine-3-carboxylic acid derivatives) .
Methodological: What are best practices for evaluating stability under storage or experimental conditions?
- Accelerated stability studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV/Vis) for 1–4 weeks. Monitor degradation via HPLC .
- pH-dependent stability : Test solubility and decomposition in buffers (pH 2–9). The dimethylamino group may protonate in acidic media, altering reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
